molecular formula C15H13BrIN3O B5609058 N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE

N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE

Cat. No.: B5609058
M. Wt: 458.09 g/mol
InChI Key: XWDSZCHHLZIMCG-DJKKODMXSA-N
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Description

Molecular Formula: C₁₅H₁₃BrIN₃O Molecular Weight: 458.09 g/mol Structural Features: This hydrazide derivative contains a bromine-substituted phenyl group at position 3 and an iodine-substituted anilino moiety at position 4, connected via a hydrazone linkage. The iodine atom enhances its molecular weight and electronic polarizability, while the bromine contributes to steric and electronic effects .

Synthesis: Synthesized via condensation of 3-bromobenzaldehyde with 2-[(4-iodophenyl)amino]acetohydrazide under acidic or catalytic conditions, forming the characteristic methylidene bridge .

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-iodoanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrIN3O/c16-12-3-1-2-11(8-12)9-19-20-15(21)10-18-14-6-4-13(17)5-7-14/h1-9,18H,10H2,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDSZCHHLZIMCG-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)CNC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE typically involves the condensation of 3-bromobenzaldehyde with 4-iodoaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and iodine atoms enhances its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Unique Properties/Applications
N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE (Target Compound) C₁₅H₁₃BrIN₃O 458.09 Br (3-phenyl), I (4-anilino) High halogen polarity; proteomics tool
N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE () C₁₆H₁₆BrN₃O 368.23 Br (3-phenyl), CH₃ (3-anilino) Enhanced lipophilicity; antimicrobial
2-[(4-Iodophenyl)amino]-N'-[(E)-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE () C₁₅H₁₄IN₃O₂ 419.20 I (4-anilino), OCH₃ (3-phenyl) Improved solubility; enzyme inhibition
N'-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE () C₁₇H₁₇BrN₃O₂ 402.25 Br (3-phenyl), OCH₃ (4-phenyl), CH₃ (3-anilino) Dual halogen-methoxy synergy; anticancer
N'-[(E)-[5-(4-IODOPHENYL)FURAN-2-YL]METHYLIDENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE () C₁₉H₁₂Br₃IN₂O₃ 712.93 I (4-phenyl-furan), Br₃ (phenoxy) High reactivity; material science applications

Key Comparative Analysis

a) Halogen Substitution Effects
  • Iodine vs. Bromine: The iodine atom in the target compound increases molecular weight by ~127 g/mol compared to bromine analogs (e.g., ).
  • Bromine Positioning : Bromine at the 3-phenyl position (target compound) vs. 4-methoxy-bromophenyl () alters steric hindrance, affecting receptor binding.
b) Functional Group Variations
  • Methoxy Group () : Replacing iodine with methoxy (-OCH₃) reduces molecular weight by ~39 g/mol and increases solubility in polar solvents, favoring pharmacokinetic properties .
  • Methyl Group () : A methyl (-CH₃) substituent enhances lipophilicity, improving membrane permeability but reducing target specificity compared to halogens .

Physicochemical Properties

Property Target Compound
LogP (Lipophilicity) 3.2 3.8 2.5 3.4
Aqueous Solubility (mg/mL) 0.15 0.08 0.45 0.12
Melting Point (°C) 215–217 198–200 185–187 210–212

Notes:

  • The target compound’s low solubility (0.15 mg/mL) limits bioavailability, necessitating formulation adjustments.
  • Methoxy derivatives () exhibit higher solubility, ideal for in vitro assays .

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